2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-80-5) is a benzoyl chloride derivative characterized by a 2-chlorobenzyloxy substituent at the 2-position and a methoxy group at the 3-position of the benzoyl ring. Its molecular formula is C₁₅H₁₂Cl₂O₃, with a molar mass of 294.71 g/mol and a predicted density of 1.288±0.06 g/cm³ . This compound is primarily utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis due to its acyl chloride functionality, which enables facile nucleophilic substitution reactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXBZDIMNAJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzoyl chloride moiety that enhances its reactivity, making it a valuable building block for pharmaceutical synthesis. The chlorinated aromatic structure may influence its interaction with biological targets, potentially affecting cellular pathways and biological responses.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClO3 |
| Molar Mass | 311.16 g/mol |
| Classification | Irritant |
| Solubility | Organic solvents |
Biological Activity Overview
While specific biological activity data for 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is scarce, compounds with similar structures often exhibit notable biological properties. For instance, benzoyl chloride derivatives are frequently studied for their antibacterial , antifungal , and anti-inflammatory activities. The presence of chlorine in aromatic compounds has been associated with various biological effects.
Related Compounds
Research on structurally similar compounds can provide insights into the potential biological activity of this compound. For example:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | C15H12ClO3 | Potential antibacterial properties |
| Benzoyl chloride | C7H5ClO | Known for reactivity in acylation reactions |
The specific mechanism of action of this compound remains largely undefined. However, studies on similar chlorinated aromatic compounds suggest that they may interact with proteins or nucleic acids, influencing cellular processes. This interaction could lead to insights into its potential applications in drug development or agricultural uses.
Case Studies and Research Findings
- Antibacterial Activity : Compounds structurally related to benzoyl chlorides have been shown to possess significant antibacterial properties. For example, derivatives have been tested against various bacterial strains, indicating their potential as antimicrobial agents.
- Cytotoxic Effects : Research on related compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that the presence of specific substituents can enhance biological activity. For instance, thiazole-bearing molecules have shown promise as anticancer agents due to their structure-activity relationships (SAR) .
- Mutagenicity Tests : In studies involving similar compounds like 4-chloromethylbiphenyl, various assays (e.g., Salmonella/microsome assay) revealed mutagenic potential, raising concerns about safety and environmental impact .
Safety Considerations
Due to its irritant classification, handling this compound requires caution. It can cause severe skin burns and allergic reactions upon exposure . Proper safety protocols should be followed when working with this compound in laboratory settings.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Compounds similar to 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride are often investigated for their antibacterial , antifungal , and anti-inflammatory properties. The chlorinated aromatic structure can enhance lipophilicity, potentially increasing bioavailability and cellular uptake in pharmaceutical applications .
- Insect Growth Regulation
- Proteomics Research
Case Study 1: Antimicrobial Activity
A study examining compounds with similar structures to this compound found that benzoyl chlorides exhibit notable antibacterial activity against various pathogens. This suggests that the compound may possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .
Case Study 2: Insecticidal Properties
Research on chromanone and chromone analogues has highlighted the potential of benzoyl chloride derivatives as insect growth regulators. These compounds have shown significant activity against pests, indicating that this compound may also play a role in agricultural applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Halogen Position and Type: The 2-chlorobenzyloxy group in the target compound enhances electrophilicity at the carbonyl carbon compared to 3-fluorobenzyloxy derivatives (e.g., 2-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride) due to chlorine’s stronger electron-withdrawing effect . Fluorine substituents (e.g., 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride) may reduce hydrolytic stability but improve lipid solubility for agrochemical applications .
- Methoxy Group Position: The 3-methoxy group in all compared compounds contributes to solubility in polar aprotic solvents (e.g., DMF, DMSO).
Physicochemical Properties
Boiling Points :
- The target compound and its 3-fluorobenzyloxy analog share identical predicted boiling points (404.0±35.0°C ), suggesting similar volatility despite halogen differences .
- Dichlorinated derivatives (e.g., 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoyl chloride) likely have higher boiling points due to increased molecular weight, though experimental data are lacking .
Density :
- All compounds with a methoxy group at the 3-position exhibit comparable densities (~1.288 g/cm³), indicating minimal structural impact from halogen or benzyloxy position variations .
Preparation Methods
Step 1: Formation of the Benzyl Ether Intermediate
-
- 3-Methoxy-4-hydroxybenzoic acid (also known as vanillic acid)
- 2-Chlorobenzyl chloride
-
- Base: Potassium carbonate (K₂CO₃) or similar inorganic base
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
- Temperature: Elevated temperatures (typically 60–80 °C)
- Mechanism: Nucleophilic substitution where the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid attacks the 2-chlorobenzyl chloride to form the ether linkage.
Outcome:
Formation of 2-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid intermediate with yields typically above 80%.
Step 2: Conversion to Acyl Chloride
- Reagent: Thionyl chloride (SOCl₂)
-
- Reflux for 4–6 hours under anhydrous conditions
- Removal of excess thionyl chloride by evaporation under reduced pressure
- Purification by distillation or recrystallization
Mechanism:
The carboxylic acid group of the intermediate is converted to the corresponding acyl chloride via reaction with SOCl₂, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.Yield:
Typically ranges from 70% to 90%, depending on the stoichiometry of SOCl₂ and reaction time.
Industrial Preparation Methods
Industrial synthesis follows the same two-step procedure but employs continuous flow reactors and automated systems to optimize reaction control, improve safety, and scale up production efficiently.
Reaction parameters such as temperature, solvent ratios, and reagent addition rates are tightly controlled to minimize by-products and maximize purity.
Use of inert atmosphere (nitrogen or argon) and moisture exclusion is critical to prevent hydrolysis of the acyl chloride.
Analytical Data and Characterization
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₅H₁₂Cl₂O₃ |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride |
| CAS Number | 381205-83-0 |
| Key Spectroscopic Features | ¹H NMR (CDCl₃): δ 7.4–7.6 ppm (aromatic protons), 5.2 ppm (OCH₂Ph), 3.9 ppm (methoxy) |
| Mass Spectrometry (HRMS) | Molecular ion peak at m/z 310.0504 |
| Purity Analysis | HPLC with C18 column (acetonitrile/water gradient) to detect hydrolysis by-products |
Research Findings on Reaction Optimization
Steric and Electronic Effects:
The ortho-chlorine on the benzyl group introduces steric hindrance, which can slow nucleophilic acyl substitution reactions. However, the electron-withdrawing chlorine increases the electrophilicity of the acyl chloride carbonyl carbon, enhancing reactivity toward nucleophiles such as amines and alcohols. These opposing effects require optimized reaction conditions, such as elevated temperatures or Lewis acid catalysts (e.g., FeCl₃), to achieve efficient coupling.Solvent and Base Selection:
Polar aprotic solvents like DMF and tetrahydrofuran (THF) improve solubility but may increase hydrolysis risk. Dichloromethane (DCM) is preferred for moisture-sensitive steps. Non-nucleophilic bases such as DIPEA are favored over pyridine to minimize side reactions.Reaction Yields:
Variability in amide coupling yields is often due to solvent polarity, base choice, and moisture presence. Careful control of these parameters can improve yields and reproducibility.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|
| Benzyl Ether Formation | 3-Methoxy-4-hydroxybenzoic acid + 2-Chlorobenzyl chloride, K₂CO₃, DMF, 60–80 °C | Nucleophilic substitution to form ether | >80 |
| Acyl Chloride Formation | Thionyl chloride, reflux 4–6 h, anhydrous | Conversion of acid to acyl chloride | 70–90 |
| Industrial Scale | Continuous flow reactors, inert atmosphere | Optimized for purity and scale-up | High (variable) |
Q & A
Q. How do researchers address batch-to-batch variability in synthetic yields?
- Answer : Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, stirring rate). For example, a central composite design optimizes SOCl₂ volume and reaction time while minimizing byproducts . Process Analytical Technology (PAT) tools, like inline FTIR, enable real-time adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
